Ganirelix Acetate

Beschreibung

Eigenschaften

IUPAC Name |

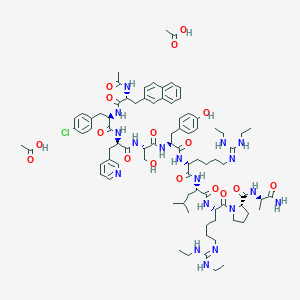

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBICQMTCPFEBS-SATRDZAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H121ClN18O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1690.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129311-55-3 | |

| Record name | Ganirelix acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANIRELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Ganirelix Acetate on Pituitary Gonadotrophs

Abstract

Ganirelix Acetate is a potent and selective third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is a synthetic decapeptide widely employed in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation.[2][3] This is achieved through its direct and competitive antagonism of GnRH receptors on the anterior pituitary gonadotrophs, leading to a rapid, profound, and reversible suppression of gonadotropin secretion.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of Ganirelix Acetate, its quantitative pharmacological properties, and the detailed experimental methodologies used to characterize its function.

Core Mechanism of Action: Competitive Antagonism

Ganirelix Acetate functions by competitively blocking the gonadotropin-releasing hormone (GnRH) receptors located on the surface of the pituitary gonadotroph cells. As a GnRH antagonist, it binds with high affinity to these receptors but does not activate the subsequent intracellular signaling pathway. This direct blockade prevents the endogenous, pulsatile GnRH from binding to and stimulating the gonadotrophs.

The result is an immediate, dose-dependent inhibition of the synthesis and secretion of the two primary gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The suppressive effect of Ganirelix on LH is more pronounced than its effect on FSH. A key characteristic of Ganirelix, consistent with its antagonist nature, is the absence of an initial "flare-up" or release of endogenous gonadotropins, a phenomenon observed with GnRH agonists. The suppression is reversible, with pituitary function and hormone levels typically returning to baseline within 48 hours after discontinuation of the drug.

Molecular Signaling Pathway Interruption

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The binding of endogenous GnRH to this receptor primarily activates the Gαq/11 protein subunit, initiating a well-characterized intracellular signaling cascade. Ganirelix, by occupying the receptor's binding site, prevents this cascade from being initiated.

The key steps in the GnRH signaling pathway that are inhibited by Ganirelix include:

-

G-Protein Activation: GnRH binding normally causes a conformational change in the receptor, activating the Gαq/11 protein. Ganirelix binding prevents this activation.

-

Phospholipase C (PLC) Inhibition: Activated Gαq/11 stimulates the effector enzyme PLC. By preventing G-protein activation, Ganirelix blocks PLC stimulation.

-

Second Messenger Suppression: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The absence of PLC activity means these second messengers are not produced.

-

Intracellular Calcium Mobilization Prevention: IP3 typically binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This crucial step for gonadotropin release is blocked.

-

Protein Kinase C (PKC) Inactivation: DAG, along with elevated intracellular Ca2+, normally activates Protein Kinase C (PKC). Without these signals, PKC remains inactive.

The culmination of this signaling blockade is the cessation of synthesis and exocytosis of LH and FSH from the gonadotroph cells.

References

An In-depth Technical Guide on the GnRH Receptor Binding Affinity and Kinetics of Ganirelix Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix Acetate is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a cornerstone in assisted reproductive technologies, where it is utilized to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2] Unlike GnRH agonists that induce an initial stimulatory phase, Ganirelix Acetate acts as a competitive antagonist, binding directly to the GnRH receptors in the anterior pituitary gland.[1][2] This competitive blockade results in an immediate, profound, and reversible suppression of gonadotropin (LH and Follicle-Stimulating Hormone, FSH) secretion, offering precise control over the ovulatory cycle.

This technical guide provides a detailed analysis of the binding affinity and kinetics of Ganirelix Acetate with its target, the human GnRH receptor (GnRHR). A thorough understanding of these fundamental molecular interactions is critical for the optimization of its clinical application and for the development of future GnRH analogues.

GnRH Receptor Binding Affinity & Kinetics

The efficacy of Ganirelix Acetate is fundamentally rooted in its high-affinity binding to the GnRH receptor. It competitively displaces the endogenous GnRH peptide, thereby preventing receptor activation and the subsequent downstream signaling cascade. The characteristics of this binding are quantified by several key parameters, including the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor population is occupied at equilibrium, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of an unlabeled drug required to displace 50% of a specific radioligand.

Ganirelix Acetate exhibits a significantly higher binding affinity for the GnRH receptor in comparison to the native GnRH ligand, a key attribute that contributes to its potent antagonist activity.

Data Presentation: Quantitative Binding Parameters

The following table summarizes the quantitative binding parameters for Ganirelix Acetate and the native GnRH ligand.

| Ligand | Parameter | Value (nM) | Receptor Source |

| Ganirelix Acetate | Kd | 0.4 | Human GnRH Receptor |

| IC50 | 3.6 | Human GnRH Receptor | |

| GnRH (native) | Kd | 3.6 | Human GnRH Receptor |

Mechanism of Action & Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon the binding of the endogenous GnRH ligand, the receptor primarily couples to the Gq/11 class of G-proteins. This initiates a well-defined intracellular signaling cascade:

-

Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG activates Protein Kinase C (PKC).

-

Gonadotropin Release: The combined elevation of intracellular Ca2+ and the activation of PKC culminates in the synthesis and secretion of the gonadotropins, LH and FSH, from the anterior pituitary.

Ganirelix Acetate, as a competitive antagonist, physically occupies the GnRH binding site on the receptor, thereby preventing GnRH from binding and initiating this signaling cascade. This leads to a rapid and effective suppression of LH and FSH release.

Mandatory Visualization: Signaling Pathway

Caption: GnRH signaling pathway and its competitive inhibition by Ganirelix Acetate.

Experimental Protocols

The binding affinity of Ganirelix Acetate to the GnRH receptor is typically determined using a competitive radioligand binding assay.

Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of Ganirelix Acetate for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) or pituitary tissue homogenates.

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope (e.g., [125I]-triptorelin or a similar radiolabeled GnRH analog).

-

Unlabeled Competitor: Ganirelix Acetate at a range of concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing protease inhibitors and other necessary ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the GnRH receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well in triplicate:

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled Ganirelix Acetate (the competitor).

-

Control wells:

-

Total Binding: Radioligand and assay buffer only (no competitor).

-

Non-specific Binding: Radioligand and a saturating concentration of an unlabeled GnRH analog to block all specific binding sites.

-

-

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Ganirelix Acetate concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used.

-

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

Ganirelix Acetate is a potent GnRH receptor antagonist characterized by its high binding affinity, which is approximately ninefold greater than that of the endogenous GnRH ligand. Its mechanism of action involves the competitive blockade of the GnRH receptor on pituitary gonadotrophs, leading to a rapid and reversible suppression of LH and FSH secretion. The quantitative binding parameters and the well-defined signaling pathway underscore its efficacy in clinical applications, particularly in assisted reproductive technologies. The detailed experimental protocols provided herein serve as a guide for the continued research and development of GnRH receptor modulators. Further investigation into the specific kinetic parameters (kon and koff) of Ganirelix Acetate would provide a more complete understanding of its receptor interaction dynamics.

References

Pharmacodynamics of Ganirelix Acetate: A Technical Guide to Luteinizing and Follicle-Stimulating Hormone Suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Ganirelix Acetate, focusing on its core mechanism of suppressing Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Ganirelix Acetate is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It is primarily utilized in assisted reproductive technologies (ART) to prevent premature LH surges in women undergoing controlled ovarian hyperstimulation (COH).[4][5]

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

The reproductive cycle is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the gonadotroph cells in the anterior pituitary gland to synthesize and secrete LH and FSH. These gonadotropins are essential for ovarian follicle growth, maturation, and the induction of ovulation.

Ganirelix Acetate functions by competitively blocking the GnRH receptors on the pituitary gonadotrophs. By binding to these receptors, it prevents endogenous GnRH from exerting its effect, leading to a rapid, profound, and reversible suppression of gonadotropin secretion. A key characteristic of Ganirelix Acetate is the absence of an initial release of endogenous gonadotropins, which is a hallmark of its antagonist effect, distinguishing it from GnRH agonists that cause an initial "flare-up" of LH and FSH levels.

The suppressive effect on LH is more pronounced than on FSH. This immediate inhibition is crucial in COH protocols, as it prevents a premature LH surge that could otherwise lead to untimely ovulation and hinder the retrieval of multiple mature oocytes. Upon discontinuation of treatment, pituitary LH and FSH levels fully recover within 48 hours.

Quantitative Pharmacodynamic Effects on LH and FSH

Clinical studies have quantified the dose-dependent effects of Ganirelix Acetate on gonadotropin suppression. A dose-finding trial involving doses from 0.0625 mg to 2 mg determined that 0.25 mg is the minimal effective daily dose to prevent premature LH surges without causing excessive suppression that could compromise pregnancy rates. Doses of 0.0625 mg and 0.125 mg were insufficient to completely block the GnRH receptors, resulting in premature LH rises. Conversely, a 2 mg dose led to overly profound LH suppression and no ongoing pregnancies in the initial patient cohort.

Table 1: Dose-Proportional Pharmacokinetics and Gonadotropin Suppression (Multiple Doses) Data from a study in healthy female volunteers receiving daily subcutaneous injections for 7 days.

| Daily Dose | Mean Peak Concentration (Cmax) | Mean Area Under the Curve (AUC0-24h) | Maximal LH Decrease | Maximal FSH Decrease |

| 0.125 mg | 5.2 ng/mL | 33.0 ng·h/mL | N/A | N/A |

| 0.250 mg | 11.2 ng/mL | 77.1 ng·h/mL | 74% | 32% |

| 0.500 mg | 22.2 ng/mL | 137.8 ng·h/mL | N/A | N/A |

Table 2: Hormonal Suppression Following the Last 0.25 mg Daily Dose Data from a multiple-dose study in healthy female volunteers.

| Hormone | Maximal Decrease from Baseline | Time to Maximal Decrease (Post-Injection) |

| Luteinizing Hormone (LH) | 74% | 4 hours |

| Follicle-Stimulating Hormone (FSH) | 32% | 16 hours |

| Estradiol (E2) | 25% | 16 hours |

These studies demonstrate that Ganirelix Acetate's pharmacokinetics are dose-proportional. Following administration of the recommended 0.25 mg dose, steady-state serum concentrations are achieved within 2 to 3 days. The suppression of gonadotropins is immediate and rapidly reversible after treatment is discontinued.

Experimental Protocols

The pharmacodynamic profile of Ganirelix Acetate has been established through rigorous clinical trials. The methodologies below represent typical protocols used to evaluate its efficacy and safety.

A. Dose-Finding and Pharmacodynamic Study Protocol (Phase I/II)

-

Objective: To assess the dose-proportionality, pharmacokinetics, and pharmacodynamic effects (gonadotropin suppression) of multiple doses of Ganirelix Acetate.

-

Study Design: A randomized, parallel-group, double-blind clinical trial.

-

Participant Population: Healthy female volunteers of reproductive age with normal endocrine parameters.

-

Intervention:

-

Participants are randomized into different cohorts, each receiving a specific daily subcutaneous dose of Ganirelix Acetate (e.g., 0.125 mg, 0.25 mg, 0.50 mg) for a set duration, typically 7 days.

-

-

Monitoring and Data Collection:

-

Pharmacokinetics: Serial blood samples are collected at predetermined intervals before and after drug administration to measure serum Ganirelix concentrations. Key parameters like Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the curve) are calculated.

-

Pharmacodynamics: Blood samples are also assayed for serum LH, FSH, and estradiol (E2) concentrations to quantify the degree of hormonal suppression.

-

-

Primary Endpoints:

-

Assessment of dose-proportionality of pharmacokinetic parameters.

-

Quantification of the reduction in serum LH, FSH, and E2 levels from baseline.

-

B. Efficacy in Controlled Ovarian Hyperstimulation (COH) Protocol (Phase III)

-

Objective: To evaluate the efficacy and safety of Ganirelix Acetate (0.25 mg) in preventing premature LH surges in women undergoing COH for ART.

-

Study Design: Multicenter, open-label, randomized controlled trial.

-

Participant Population: Women with normal endocrine and pelvic ultrasound parameters undergoing COH for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).

-

Intervention Protocol:

-

Baseline: A baseline assessment of hormone levels (FSH, LH, E2) and a transvaginal ultrasound are performed on Day 2 or 3 of the menstrual cycle.

-

FSH Stimulation: Ovarian stimulation is initiated on Day 2 or 3 with a daily subcutaneous injection of recombinant FSH (rFSH). The FSH dose is adjusted based on the individual's ovarian response, monitored by ultrasound.

-

Ganirelix Administration: Daily subcutaneous injections of 0.25 mg Ganirelix Acetate are initiated during the mid-to-late follicular phase, typically on stimulation day 5 or 6, or when a lead follicle reaches a diameter of ≥14 mm.

-

Continued Treatment: Both rFSH and Ganirelix Acetate are continued daily until the day of human chorionic gonadotropin (hCG) administration. The mean duration of Ganirelix treatment is approximately 5 days.

-

Triggering Maturation: When ultrasound confirms that a sufficient number of follicles have reached an adequate size (e.g., ≥17 mm), a single injection of hCG is administered to induce final oocyte maturation.

-

Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 34-36 hours after the hCG injection.

-

-

Primary Endpoints:

-

Incidence of premature LH surges (defined as LH ≥10 mIU/mL prior to hCG administration).

-

Number of mature oocytes retrieved.

-

Clinical pregnancy rates.

-

Logical Framework of Gonadotropin Suppression

The clinical application of Ganirelix Acetate is based on a clear cause-and-effect relationship. The administration of the drug directly leads to the suppression of gonadotropins, which in turn achieves the primary clinical objective of preventing a premature LH surge, thereby enabling a controlled and successful ART cycle.

Conclusion

Ganirelix Acetate is a potent and effective GnRH antagonist that provides immediate, dose-dependent, and reversible suppression of LH and FSH. Its pharmacodynamic profile, characterized by a more pronounced suppression of LH than FSH and the absence of a stimulatory flare-up, makes it a cornerstone of modern ART protocols. The standard 0.25 mg daily dose has been rigorously established to be the optimal dosage for preventing premature LH surges, thereby allowing for controlled ovarian hyperstimulation and improving the outcomes of in vitro fertilization procedures.

References

An In-depth Technical Guide to the Molecular Structure and Function of Ganirelix Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ganirelix Acetate, a synthetic decapeptide with significant application in assisted reproductive technologies. We will delve into its molecular characteristics, mechanism of action, physicochemical properties, and the experimental protocols used to elucidate its function.

Molecular Structure and Physicochemical Properties

Ganirelix Acetate is a synthetic decapeptide that acts as a competitive antagonist to the gonadotropin-releasing hormone (GnRH).[1][2] Its structure is derived from native GnRH with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10.[3][4][5] These modifications result in a molecule with high antagonistic activity and stability.

The chemical formula for Ganirelix Acetate is C80H113ClN18O13·2C2H4O2, and it has a molecular weight of 1690.4 g/mol . The peptide sequence is N-acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridyl)-D-alanyl-L-seryl-L-tyrosyl-N9,N10-diethyl-D-homoarginyl-L-leucyl-N9,N10-diethyl-L-homoarginyl-L-prolyl-D-alanylamide acetate.

Table 1: Physicochemical Properties of Ganirelix Acetate

| Property | Value | Source(s) |

| Molecular Formula | C80H113ClN18O13 (free base) | |

| Molecular Weight | 1570.4 g/mol (anhydrous free base) | |

| Appearance | Colorless, sterile, ready-to-use, aqueous solution | |

| pH of Solution | 5.0 | |

| In Vitro Protein Binding | 81.9% (human plasma) | |

| Solubility | Soluble in ethanol (~0.25 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), and PBS, pH 7.2 (~10 mg/ml). | |

| Stability | Stable under normal conditions. |

Mechanism of Action: GnRH Antagonism

Ganirelix Acetate functions by competitively blocking GnRH receptors on the anterior pituitary gland. This action prevents the endogenous GnRH from binding and initiating its downstream signaling cascade, which is crucial for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Unlike GnRH agonists, which cause an initial surge in gonadotropin release before downregulating the receptors, Ganirelix Acetate induces a rapid and reversible suppression of LH and FSH secretion without an initial flare-up. The suppression of LH is more pronounced than that of FSH. Upon discontinuation of Ganirelix Acetate, pituitary LH and FSH levels typically recover within 48 hours.

This immediate and profound suppression of gonadotropins is pivotal in controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF), where it prevents premature LH surges and subsequent premature ovulation.

Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on gonadotroph cells in the anterior pituitary activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The synergistic action of increased intracellular Ca2+ and PKC activation results in the synthesis and release of LH and FSH. Ganirelix Acetate competitively inhibits the initial step of this pathway by blocking the GnRH receptor.

Pharmacokinetics and Receptor Binding Affinity

Ganirelix Acetate is rapidly absorbed following subcutaneous injection, with maximum serum concentrations achieved approximately one hour after dosing. It exhibits dose-proportional pharmacokinetics in the dose range of 125 to 500 mcg.

Table 2: Pharmacokinetic Parameters of Ganirelix Acetate (250 mcg Single Subcutaneous Injection)

| Parameter | Mean Value (SD) | Source(s) |

| Absolute Bioavailability | 91.1% | |

| Maximum Serum Concentration (Cmax) | 11.2 (2.4) ng/mL | |

| Time to Maximum Concentration (tmax) | 1.1 (0.2) hours | |

| Volume of Distribution (Vd) | 43.7 (11.4) L | |

| Elimination Half-life (t1/2) | 16.2 (1.6) hours |

Ganirelix exhibits a significantly higher binding affinity for the GnRH receptor compared to the native GnRH ligand. This high affinity contributes to its potent antagonist effect.

Table 3: GnRH Receptor Binding Affinity

| Ligand | Dissociation Constant (Kd) | Source(s) |

| Ganirelix | 0.4 nM | |

| GnRH | 3.6 nM | |

| Ligand | Half-maximal Inhibitory Concentration (IC50) | Source(s) |

| Ganirelix | 3.6 nM |

Synthesis

The synthesis of Ganirelix Acetate is typically achieved through solid-phase peptide synthesis (SPPS). Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies have been described.

A general approach using Fmoc chemistry involves the sequential coupling of protected amino acids to a solid support resin. The process starts from the C-terminal amino acid and proceeds to the N-terminus. After the complete peptide chain is assembled, it is cleaved from the resin, and the protecting groups are removed. The crude peptide is then purified, typically by chromatography, followed by salt exchange and lyophilization to yield the final Ganirelix Acetate product.

Experimental Protocols

GnRH Receptor Binding Affinity Assay (Competitive Displacement Assay)

Objective: To determine the binding affinity (IC50 or Kd) of Ganirelix Acetate for the GnRH receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction containing the GnRH receptors.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Radioligand Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) with the prepared cell membranes.

-

Add increasing concentrations of unlabeled Ganirelix Acetate to compete with the radioligand for binding to the GnRH receptors.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GnRH).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium.

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Ganirelix Acetate by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Ganirelix Acetate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Ganirelix Acetate that inhibits 50% of the specific binding of the radioligand.

-

The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

Clinical Protocol for Controlled Ovarian Hyperstimulation (COH) in IVF

Objective: To prevent premature LH surges in women undergoing COH for IVF.

Methodology:

-

Ovarian Stimulation:

-

Initiate ovarian stimulation with a follicle-stimulating hormone (FSH) product on day 2 or 3 of the menstrual cycle. The dosage of FSH is individualized based on patient characteristics.

-

-

Initiation of Ganirelix Acetate:

-

Administer Ganirelix Acetate 250 mcg subcutaneously once daily, starting on day 5 or 6 of FSH administration, or when the lead follicle reaches a diameter of ≥14 mm.

-

-

Monitoring:

-

Monitor follicular growth and hormone levels (estradiol, LH, progesterone) through transvaginal ultrasound and serum measurements.

-

-

Continuation of Treatment:

-

Continue daily administration of both FSH and Ganirelix Acetate until the day of human chorionic gonadotropin (hCG) administration. The mean duration of Ganirelix Acetate treatment is typically 5-6 days.

-

-

Triggering Final Oocyte Maturation:

-

When at least three follicles reach a diameter of ≥17 mm, administer a single injection of hCG (e.g., 250 μg recombinant hCG or 10,000 IU urinary hCG) to trigger final oocyte maturation.

-

-

Oocyte Retrieval:

-

Perform transvaginal oocyte retrieval 36 hours after the hCG injection.

-

Conclusion

Ganirelix Acetate is a well-characterized GnRH antagonist with a robust molecular profile and a clearly defined mechanism of action. Its favorable pharmacokinetic properties and high binding affinity for the GnRH receptor make it a cornerstone in modern assisted reproductive technologies. The detailed understanding of its structure, function, and clinical application, as outlined in this guide, is essential for researchers and clinicians working in the field of reproductive medicine and drug development.

References

Ganirelix Acetate Solubility: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Ganirelix Acetate in Aqueous and Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ganirelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. It is widely used in assisted reproduction therapies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[1][2][3][4] The efficacy and developability of a peptide therapeutic like ganirelix acetate are intrinsically linked to its physicochemical properties, with solubility being a critical parameter. Understanding the solubility of ganirelix acetate in various solvents is paramount for formulation development, in vitro assay design, and analytical method development. This technical guide provides a comprehensive overview of the solubility of ganirelix acetate in both aqueous and organic media, details experimental protocols for solubility determination, and illustrates the relevant biological pathway.

Physicochemical Properties of Ganirelix Acetate

Ganirelix acetate is a white to off-white amorphous powder.[5] The molecular weight of ganirelix acetate as an anhydrous free base is 1570.4 g/mol . Its structure, derived from native GnRH with substitutions at several positions, confers its antagonistic activity.

Solubility of Ganirelix Acetate

The solubility of ganirelix acetate is highly dependent on the nature of the solvent, particularly its polarity and pH.

Aqueous Solubility

The aqueous solubility of ganirelix acetate is significantly influenced by pH. The commercial formulation of ganirelix acetate is a sterile, ready-to-use aqueous solution with a pH adjusted to 5.0. This indicates that ganirelix acetate exhibits favorable solubility in a slightly acidic aqueous environment. One source indicates that ganirelix acetate is soluble in water. Another source suggests a predicted water solubility of 0.00531 mg/mL, although this is a computational prediction and may not reflect experimental values. A technical datasheet reports a solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.

| Aqueous Solvent | Approximate Solubility (mg/mL) | Notes |

| Water | Soluble | The commercial formulation is aqueous at pH 5.0. Another source suggests 100 mg/mL. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | Prepare fresh daily. |

Organic Solvent Solubility

Ganirelix acetate demonstrates significantly higher solubility in polar aprotic organic solvents. This property is often utilized for the preparation of high-concentration stock solutions for research purposes.

| Organic Solvent | Approximate Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30, 100 | Purge with an inert gas. Some sources indicate higher solubility. |

| Dimethylformamide (DMF) | ~30 | Purge with an inert gas. |

| Ethanol | ~0.25, 100 | Purge with an inert gas. Some sources indicate higher solubility. |

Experimental Protocols

Accurate determination of solubility is crucial for reproducible experimental results. Below are detailed methodologies for preparing ganirelix acetate solutions and a general protocol for solubility determination.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for use in in vitro experiments where the final concentration of DMSO will be negligible.

Materials:

-

Ganirelix Acetate (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., Argon or Nitrogen)

-

Sterile, conical polypropylene tubes

-

Calibrated analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Bath sonicator

Methodology:

-

Allow the vial of ganirelix acetate powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of ganirelix acetate powder in a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).

-

Purge the headspace of the tube with an inert gas to minimize oxidation.

-

Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

-

If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the dilution of a concentrated DMSO stock solution into an aqueous buffer for biological assays.

Materials:

-

Ganirelix Acetate stock solution in DMSO (from Protocol 1)

-

Sterile aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile conical tubes

-

Vortex mixer

Methodology:

-

Bring the DMSO stock solution and the aqueous buffer to room temperature.

-

Add the required volume of the aqueous buffer to a sterile tube.

-

While gently vortexing the aqueous buffer, add the required volume of the ganirelix acetate DMSO stock solution dropwise. This slow addition method helps to prevent precipitation.

-

Ensure the final concentration of DMSO in the working solution is below the tolerance level for the specific experimental system (typically <0.5%).

Protocol 3: General Method for Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

Ganirelix Acetate (crystalline solid)

-

Selected solvent (aqueous or organic)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Add an excess amount of ganirelix acetate powder to a vial containing a known volume of the solvent.

-

Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of ganirelix acetate in the diluted sample using a validated HPLC method with a standard curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Mandatory Visualizations

GnRH Receptor Signaling Pathway

Ganirelix acetate functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. The following diagram illustrates the signaling cascade initiated by GnRH and how ganirelix acetate blocks this pathway.

Caption: GnRH Receptor Signaling Pathway and Inhibition by Ganirelix Acetate.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of ganirelix acetate.

Caption: Workflow for Determining Ganirelix Acetate Solubility.

Conclusion

This technical guide provides essential information on the solubility of ganirelix acetate in various aqueous and organic solvents, which is fundamental for its application in research and drug development. The provided experimental protocols offer a starting point for the preparation of solutions and the determination of solubility. The diagrams illustrate the mechanism of action and a typical workflow for solubility assessment. For any specific application, it is recommended to experimentally verify the solubility under the exact conditions of use.

References

The Chemical Fortress: An In-depth Guide to the Stability and Degradation of Ganirelix Acetate

For Researchers, Scientists, and Drug Development Professionals

Ganirelix Acetate, a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist, plays a pivotal role in assisted reproductive technologies. Its efficacy is intrinsically linked to its chemical integrity. This technical guide provides a comprehensive overview of the chemical stability of Ganirelix Acetate, delving into its degradation pathways under various stress conditions. Understanding these characteristics is paramount for the development of stable pharmaceutical formulations, ensuring optimal therapeutic outcomes and patient safety.

Executive Summary

Ganirelix Acetate is susceptible to degradation under specific environmental pressures, primarily thermal and alkaline hydrolytic stress. While generally stable under acidic, oxidative, and photolytic conditions, significant degradation has been observed under alkaline and acidic hydrolysis in some studies. Key degradation pathways include peptide bond hydrolysis, racemization of amino acid residues, and deamidation. This guide synthesizes quantitative data from forced degradation studies, details the experimental protocols for stability testing, and provides visual representations of the degradation mechanisms and analytical workflows.

Chemical Stability Profile

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance. These studies involve exposing the drug to harsh conditions to accelerate degradation and identify potential degradation products.[1][2][3]

Summary of Forced Degradation Studies

The stability of Ganirelix Acetate has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5] The following table summarizes the quantitative data from these studies, highlighting the extent of degradation under different stressors. It is important to note that variations in experimental parameters such as temperature, duration of exposure, and concentration of reagents can influence the degradation outcomes.

| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Stable | |

| Acidic Hydrolysis | 18.1% | ||

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 15 minutes | Labile / 22.4% | |

| Oxidative Degradation | 3% H₂O₂ at 60°C for 1 hour | Stable | |

| Thermal Degradation | 60°C for 30 days | Labile | |

| Photolytic Degradation | UV light (254 nm) and visible light for 7 days | Stable |

Note: Conflicting data exists for acidic hydrolysis, with one study reporting significant degradation (18.1%) while another indicates stability. This discrepancy may be attributable to differences in experimental conditions.

Degradation Pathways and Identified Degradants

The degradation of Ganirelix Acetate proceeds through several chemical modifications, leading to the formation of various impurities. Understanding these pathways is crucial for the development of stability-indicating analytical methods and for ensuring the safety and purity of the drug product.

Major Degradation Products

Liquid chromatography coupled with mass spectrometry (LC-MS) has been instrumental in identifying and characterizing the degradation products of Ganirelix Acetate. The primary degradation products identified are:

-

DP-I (Ac-D-2Nal¹-D-Phe(4-Cl)²-D-3Pal³-clipped GAN): This is a prominent degradation product observed under all stress conditions and is likely formed via peptide bond hydrolysis at the C-terminus.

-

DP-II (D-Ser⁴ GAN) and DP-III (D-Pro⁹ GAN): These are diastereomers of Ganirelix, emerging as predominant degradation products under alkaline and acidic hydrolytic conditions. Their formation is attributed to the racemization of L-Ser⁴ and L-Pro⁹, respectively.

-

DP-IV (Deamidated D-Ala¹⁰ GAN): Detected in trace amounts across all stress conditions, this product is predicted to arise from the deamidation of D-Ala¹⁰ at the N-terminus.

-

Deamination Product: A product formed through the loss of an amino group.

-

Insertion Product: A degradant resulting from the insertion of a new amino acid residue into the peptide sequence.

Proposed Degradation Mechanism

The following diagram illustrates the proposed degradation pathways of Ganirelix Acetate under various stress conditions.

Experimental Protocols for Stability Testing

A robust and validated stability-indicating analytical method is essential for the accurate quantification of Ganirelix Acetate and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Forced Degradation Study Protocol

The following protocol outlines a typical procedure for conducting forced degradation studies on Ganirelix Acetate.

Materials:

-

Ganirelix Acetate Injection

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3% (v/v)

-

Water bath or oven

-

Photostability chamber

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

HPLC grade water, acetonitrile, and other necessary reagents

Procedure:

-

Sample Preparation: Prepare a stock solution of Ganirelix Acetate in a suitable solvent (e.g., water) at a known concentration (e.g., 0.5 mg/mL).

-

Stress Application:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and incubate at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and incubate at 80°C for 15 minutes. Cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and store at 60°C for 1 hour.

-

Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 30 days.

-

Photolytic Degradation: Expose a sample of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days. A control sample should be protected from light.

-

-

Analysis: Dilute all stressed samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Analytical Method: HPLC-UV

A typical HPLC method for the analysis of Ganirelix Acetate and its degradation products is as follows:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., ammonium sulfate and sodium perchlorate in water, pH adjusted to 2.1 with phosphoric acid) |

| Mobile Phase B | Acetonitrile and water (1:1, v/v), pH adjusted to 2.1 with phosphoric acid |

| Elution | Gradient |

| Flow Rate | Approximately 1.0 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Characterization of Degradation Products: LC-MS/MS

To elucidate the structures of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or similar high-resolution mass spectrometer |

| Scan Mode | Full scan MS and product ion scan (MS/MS) |

Storage and Handling Recommendations

To maintain the chemical integrity and therapeutic efficacy of Ganirelix Acetate, proper storage and handling are crucial.

-

Storage Temperature: Ganirelix Acetate injection should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). It should not be frozen.

-

Light Protection: The product should be protected from light and stored in its original packaging until use.

-

Formulation pH: The commercial formulation of Ganirelix Acetate is an aqueous solution with a pH of approximately 5.0.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Ganirelix Acetate. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, manufacturing, and quality control of Ganirelix Acetate-containing products. A thorough understanding of its stability profile is essential for the development of robust and reliable drug products, ultimately ensuring patient safety and therapeutic success in the field of reproductive medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Establishment of validated stability indicating purity method based on the stress degradation behavior of gonadotropin-releasing hormone antagonist (ganirelix) in an injectable formulation using HPLC and LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Ganirelix Acetate

Introduction

Ganirelix Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[] It functions by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[][] This mechanism is leveraged in assisted reproduction therapies to prevent premature LH surges in women undergoing controlled ovarian stimulation.[3][4] The complex structure of Ganirelix, which includes several non-natural amino acids, necessitates a sophisticated and highly controlled manufacturing process to ensure high purity, yield, and cost-effectiveness.

This technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of Ganirelix Acetate, tailored for researchers, scientists, and drug development professionals. It details common synthesis strategies, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Synthesis of Ganirelix Acetate

The primary route for Ganirelix synthesis is Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the sequential coupling of amino acids to a growing peptide chain anchored to an insoluble resin support. Innovations to the standard linear SPPS approach, such as fragment synthesis and on-resin side-chain modification, have been developed to enhance efficiency and product purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS process is cyclical, with each cycle adding one amino acid to the peptide chain. The general workflow begins with an amino acid C-terminally anchored to a resin. Each subsequent cycle consists of deprotecting the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Ganirelix.

Experimental Protocol: General SPPS Cycle

This protocol outlines the key steps for the synthesis of a Ganirelix peptide resin.

-

Resin Preparation: An appropriate amino resin, such as Rink Amide, Rink Amide AM, or Rink Amide MBHA resin, is placed into a solid-phase peptide synthesis reactor. The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a deprotection reagent, typically a 20-25% solution of piperidine in DMF, for a short period (e.g., 5-20 minutes).

-

Washing: The resin is thoroughly washed with solvents such as DMF and methanol (MeOH) to remove residual deprotection reagent and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the Ganirelix sequence is pre-activated. This is achieved by dissolving the amino acid with a coupling agent system, such as DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) or HATU/HOAT/DIPEA, in DMF. This activated solution is then added to the reactor containing the deprotected resin, and the coupling reaction proceeds for 1-3 hours. The completeness of the reaction can be monitored using a ninhydrin test.

-

Post-Coupling Wash: After the coupling is complete, the resin is washed again with DMF to remove excess reagents.

-

Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the Ganirelix sequence, building the peptide from the C-terminus to the N-terminus.

-

N-terminal Acetylation: Once the final amino acid (Ac-D-2-Nal) is coupled and its Fmoc group is removed, the N-terminus of the peptide is acetylated. This is typically done using a solution of acetic anhydride and pyridine in a solvent like DCM or DMF.

Innovative Synthesis Strategies

To overcome challenges associated with expensive raw materials and side reactions, advanced strategies have been developed.

A significant innovation is the on-resin modification of lysine residues to form the required N⁹,N¹⁰-diethyl-D-homoarginyl and N⁹,N¹⁰-diethyl-L-homoarginyl residues. This approach avoids the use of expensive and synthetically challenging Fmoc-D-HArg(Et)₂-OH and Fmoc-L-HArg(Et)₂-OH. The process involves incorporating a lysine residue with an orthogonal side-chain protecting group (e.g., Dde, Mtt, or Alloc). After the full peptide chain is assembled, this specific protecting group is selectively removed, and the exposed lysine side-chain amino group is guanidinylated to yield the desired homoarginine derivative.

Caption: Logical workflow for the on-resin precursor strategy to synthesize homoarginine residues.

Another advanced method is the fragment synthesis approach. In this strategy, the Ganirelix decapeptide is divided into two or more smaller fragments (e.g., fragment A [6-10] and fragment B [1-5]). Each fragment is synthesized separately via SPPS. One fragment is cleaved from its resin support while keeping its side-chain protecting groups intact. This fragment is then coupled in solution or on a solid phase to the second fragment, which is still attached to its resin. This method can shorten the overall synthesis time and may lead to a purer crude product by simplifying the purification of smaller intermediate fragments.

Purification of Ganirelix Acetate

After synthesis, the crude peptide must undergo a multi-step purification process to achieve the high purity required for a pharmaceutical active ingredient.

Cleavage from Resin and Precipitation

The first step in purification is cleaving the fully synthesized peptide from the solid resin support. This process also removes the acid-labile side-chain protecting groups.

Experimental Protocol: Cleavage and Precipitation

-

Cleavage: The peptide resin is treated with a cleavage cocktail, typically a strong acid solution containing scavengers to protect sensitive amino acid residues. A common mixture is Trifluoroacetic acid (TFA), Anisole, Thioanisole, and 1,2-ethanedithiol (EDT), often in a ratio of 90:5:3:2 (v/v/v/v). The reaction is stirred at room temperature for about 2 hours.

-

Filtration: The resin is filtered off, and the filtrate containing the cleaved peptide is collected.

-

Precipitation: The filtrate is added to a large volume of cold (−20°C) anhydrous methyl tert-butyl ether or diethyl ether. This causes the crude peptide to precipitate out of the solution.

-

Collection and Drying: The precipitated solid is collected by centrifugation, washed multiple times with cold ether to remove residual scavengers, and then dried under vacuum to yield the crude Ganirelix peptide.

Chromatographic Purification and Final Processing

The crude product is purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: Standard workflow for the purification of Ganirelix Acetate post-synthesis.

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: The solid crude Ganirelix peptide is dissolved in a suitable solvent, such as a mixture of acetonitrile and purified water (e.g., 1:3 v/v). The solution is sonicated to ensure complete dissolution and then filtered through a membrane filter before injection.

-

HPLC System and Column: A preparative HPLC system equipped with a C8 or C18 column (e.g., octylsilane-bonded silica) is used.

-

Mobile Phases:

-

Mobile Phase A: An aqueous buffer. A typical composition is a 20 mM sodium perchlorate solution in water, with the pH adjusted to 1.5-2.1 with phosphoric acid.

-

Mobile Phase B: An organic solvent, typically acetonitrile or an acetonitrile/water mixture.

-

-

Gradient Elution: The purification is performed using a gradient elution program. For example, the mobile phase composition might vary from 75% A + 25% B to 65% A + 35% B over the course of the run, effectively separating the target peptide from its impurities.

-

Fraction Collection: The column eluent is monitored by a UV detector, and the fractions corresponding to the main Ganirelix peak are collected.

-

Salt Conversion and Lyophilization: The collected fractions containing the purified peptide are pooled. The solution then undergoes a salt conversion step, where the counter-ion (e.g., trifluoroacetate from the cleavage step) is exchanged for acetate. Finally, the solution is concentrated and lyophilized (freeze-dried) to obtain the final product as a white, solid, pure Ganirelix Acetate.

Process Yields and Purity

The efficiency of the synthesis and purification process is measured by the yield and purity of the final product. These metrics can vary significantly depending on the specific strategy employed.

| Parameter | Precursor Strategy | Fragment Method | Description |

| Crude Purity | 82% - 92.7% | > 93% | Purity of the peptide after cleavage and precipitation, before HPLC. |

| Final Purity | > 99.7% | > 99.7% | Purity of the final API after HPLC and lyophilization. |

| Crude Yield | ~80% - 95% | Not Specified | Molar yield of the crude peptide relative to the initial resin loading. |

| Purification Yield | ~72% | Not Specified | Yield from the HPLC purification step. |

| Total Yield | ~26% | > 77% | Overall yield from the starting resin to the final pure product. |

Note: The data presented is compiled from various patented methods and may vary based on scale and specific reaction conditions.

Impurity Profile

During synthesis and storage, several impurities can be generated. Common process-related impurities include deletion sequences (peptides missing one or more amino acids) and diastereomers. Degradation products can also form under stress conditions such as heat or alkaline pH. A robust, stability-indicating HPLC method is crucial for detecting and quantifying these impurities to ensure the safety and efficacy of the final drug product.

References

Ganirelix Acetate and Its Impact on In Vitro Oocyte Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ganirelix Acetate's role and impact on the intricate process of in vitro oocyte maturation (IVM). It consolidates findings on its mechanism of action, effects on cellular signaling, and presents quantitative data from relevant studies. Detailed experimental protocols are outlined to facilitate the replication and further investigation of these findings.

Executive Summary

Ganirelix Acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] Its primary clinical application in assisted reproductive technology (ART) is the prevention of a premature luteinizing hormone (LH) surge during controlled ovarian hyperstimulation.[5] This is achieved through competitive binding to GnRH receptors in the pituitary gland, which in turn suppresses the secretion of LH and follicle-stimulating hormone (FSH). While its systemic effects are well-documented, its direct impact on oocytes during the in vitro maturation process is a subject of ongoing research. This guide delves into the available data concerning the direct and indirect influences of Ganirelix Acetate on oocyte maturation outside the body.

Mechanism of Action

Ganirelix Acetate's established mechanism of action is centered on the hypothalamic-pituitary-gonadal axis. By blocking GnRH receptors on the pituitary gonadotrophs, it prevents the downstream signaling cascade that leads to LH and FSH release. This rapid and reversible suppression of gonadotropins is crucial in clinical IVF to allow for a synchronized follicular development and to precisely time the administration of a trigger shot (hCG or a GnRH agonist) for final oocyte maturation.

The mid-cycle LH surge is a critical physiological event that triggers the resumption of meiosis in the oocyte, cumulus cell expansion, and eventual ovulation. By preventing this surge, Ganirelix Acetate allows for the retrieval of a cohort of mature oocytes. The question for in vitro maturation is whether Ganirelix has any direct effects on the oocyte-cumulus complex (OCC) once it is removed from the follicular environment.

Data Presentation: In Vivo Oocyte Maturation Outcomes with Ganirelix

While direct IVM studies with Ganirelix are limited, a substantial amount of data exists from clinical IVF cycles where oocytes are matured in vivo under the influence of Ganirelix. These studies provide indirect evidence of its impact on oocyte quality and developmental potential. The following tables summarize comparative data between GnRH antagonist (e.g., Ganirelix) and GnRH agonist protocols.

| Parameter | Ganirelix (Antagonist) Protocol | GnRH Agonist Protocol | p-value | Reference |

| Number of Oocytes Retrieved | 13.19 ± 4.42 | 14.69 ± 7.21 | 0.05 | |

| Mature (MII) Oocytes (%) | Similar | Similar | NS | |

| Cytoplasmic Abnormalities (%) | 62.1% | 49.9% | <0.01 | |

| Normal Pronuclear Morphology (%) | 49.3% | 58.0% | <0.01 | |

| Clinical Pregnancy Rate | 30.8% | 40.4% | 0.17 (NS) | |

| NS: Not Significant |

| Study Outcome | Ganirelix Group | Control/Agonist Group | Key Findings | Reference |

| Oocyte Maturation Rate (MII Oocytes) | 79.2% | Not Statistically Different | Ganirelix did not adversely affect oocyte maturation rates. | |

| Fertilization Rate | 72.8% | Not Statistically Different | No negative impact on fertilization was observed. | |

| Number of Mature Oocytes | 4.2 | 6.4 | Significantly fewer mature oocytes in the antagonist group. | |

| Live Birth Rate | Significantly Lower | Higher | Antagonist protocol was associated with a lower live birth rate. |

Experimental Protocols

Standard Ganirelix Antagonist Protocol for Controlled Ovarian Stimulation

This protocol outlines the clinical application of Ganirelix for in vivo oocyte maturation prior to retrieval.

-

Ovarian Stimulation: Initiate stimulation with a daily dose of recombinant follicle-stimulating hormone (rFSH) on day 2 or 3 of the menstrual cycle.

-

Ganirelix Administration: Begin daily subcutaneous injections of 0.25 mg Ganirelix Acetate when the lead follicle reaches a diameter of ≥ 14 mm, or on a fixed day of stimulation (typically day 5 or 6).

-

Monitoring: Monitor follicular growth and hormone levels through ultrasound and serum analysis.

-

Triggering Final Maturation: When at least two to three follicles reach a mean diameter of ≥ 17-18 mm, administer a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist to induce final oocyte maturation.

-

Oocyte Retrieval: Perform transvaginal ultrasound-guided oocyte retrieval 35-36 hours after the trigger injection.

Proposed In Vitro Oocyte Maturation Protocol with Ganirelix

This hypothetical protocol is designed for researchers investigating the direct effects of Ganirelix on oocytes in an IVM setting.

-

Oocyte Collection: Immature cumulus-oocyte complexes (COCs) are collected from antral follicles of unstimulated or minimally stimulated ovaries.

-

Culture Medium: The IVM medium should be based on a standard formulation, such as TCM-199 or MEM, supplemented with serum, gonadotropins (FSH and LH/hCG), and antibiotics.

-

Experimental Groups:

-

Control Group: COCs cultured in the standard IVM medium.

-

Ganirelix Group(s): COCs cultured in the standard IVM medium supplemented with varying concentrations of Ganirelix Acetate.

-

-

Incubation: Culture the COCs at 37°C in a humidified atmosphere of 5% CO2 in air for 24-48 hours.

-

Assessment of Maturation:

-

Nuclear Maturation: Denude the oocytes of cumulus cells and assess the meiotic stage (Germinal Vesicle, Metaphase I, Metaphase II) by examining for the presence of the first polar body.

-

Cytoplasmic Maturation: Evaluate cytoplasmic competence through subsequent fertilization, embryo culture, and assessment of blastocyst formation rates.

-

Spindle Analysis: Fix and stain a subset of MII oocytes to analyze the morphology and chromosomal alignment of the meiotic spindle using immunofluorescence microscopy.

-

Signaling Pathways and Visualizations

The primary signaling pathway affected by Ganirelix is at the level of the pituitary gland.

Mechanism of Ganirelix in preventing the premature LH surge.

Experimental workflow for an in vitro oocyte maturation study.

Discussion and Future Directions

The available evidence suggests that Ganirelix Acetate, when used in clinical IVF protocols, does not have a major adverse effect on oocyte maturation rates or fertilization potential, although some studies indicate a potential for a lower oocyte yield and altered cytoplasmic morphology compared to agonist protocols.

The critical knowledge gap remains the direct effect of Ganirelix on the oocyte and its surrounding cumulus cells in an in vitro setting. Future research should focus on:

-

Direct Receptor Binding: Investigating whether GnRH receptors are present and functional on human oocytes and cumulus cells, and if Ganirelix can directly interact with them.

-

Impact on Meiosis: Determining if Ganirelix supplementation in IVM media affects the progression of meiosis, including germinal vesicle breakdown (GVBD) and the extrusion of the first polar body.

-

Cytoplasmic Maturation: Assessing the impact on cytoplasmic factors, such as mitochondrial function, calcium signaling, and the accumulation of essential transcripts and proteins required for embryonic development.

-

Spindle Formation: Detailed analysis of meiotic spindle assembly and chromosome alignment to ascertain any potential for increased aneuploidy with direct Ganirelix exposure.

-

Gene Expression: Profiling changes in gene expression in both the oocyte and cumulus cells following in vitro exposure to Ganirelix.

A thorough understanding of these aspects will clarify whether Ganirelix Acetate can be a useful tool in IVM protocols, potentially to modulate the oocyte's microenvironment, or if its use should be strictly limited to its systemic effects in controlled ovarian hyperstimulation.

Conclusion

Ganirelix Acetate is a cornerstone of modern ART, providing precise control over the timing of oocyte maturation in vivo. While clinical data suggests it is largely safe in terms of oocyte developmental competence, its direct effects in an in vitro maturation context are not well understood. The experimental protocols and future research directions outlined in this guide are intended to provide a framework for scientists and researchers to further elucidate the cellular and molecular impacts of Ganirelix Acetate on the oocyte, ultimately contributing to the optimization of both in vivo and in vitro maturation strategies.

References

Non-Clinical Pharmacology and Toxicology of Ganirelix Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix Acetate is a synthetic decapeptide with potent antagonist activity against gonadotropin-releasing hormone (GnRH). It functions by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This immediate inhibitory effect, without the initial "flare-up" of gonadotropin release seen with GnRH agonists, makes it a valuable tool in assisted reproduction technologies to prevent premature LH surges in women undergoing controlled ovarian hyperstimulation.[4][5] This technical guide provides an in-depth overview of the non-clinical pharmacology and toxicology profile of Ganirelix Acetate, summarizing key data from animal studies and outlining the experimental methodologies employed.

Non-Clinical Pharmacology

The non-clinical pharmacology studies of Ganirelix Acetate were designed to elucidate its mechanism of action, evaluate its pharmacodynamic effects on the hypothalamic-pituitary-gonadal axis, and characterize its pharmacokinetic profile in relevant animal species.

Primary Pharmacodynamics

The primary pharmacodynamic effect of Ganirelix Acetate is the competitive antagonism of GnRH receptors on the pituitary gonadotrophs. This action inhibits the downstream signaling pathway responsible for the synthesis and release of LH and FSH. The suppression of LH is more pronounced than that of FSH. This effect is rapid in onset and fully reversible, with pituitary LH and FSH levels returning to baseline within 48 hours of discontinuation.

Non-human primates, due to their physiological similarities to humans in reproductive endocrinology, served as a key model for preclinical evaluation. Studies in these models confirmed a potent, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal axis.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of Ganirelix Acetate on major physiological systems.

-

Cardiovascular System: In anesthetized rats, Ganirelix Acetate did not produce significant cardiovascular effects at subcutaneous doses up to 1000 µg/kg or intravenous doses up to 100 µg/kg. Similarly, no significant cardiovascular effects were observed in conscious restrained monkeys at subcutaneous doses up to 1000 µg/kg.

-

Respiratory System: No significant respiratory effects were observed in pentobarbital-anesthetized dogs at doses up to 1000 µg/kg.

-

Central Nervous System (CNS): In mice, Ganirelix Acetate produced a slight, dose-related increase in CNS stimulation at doses of 0.001-0.1 mg/kg, pupil constriction at 1.0 mg/kg, and hyperthermia at 0.1 mg/kg. However, at doses up to 1000 µg/kg subcutaneously, it did not disrupt neurological or skeletal muscle coordination, alter hexobarbital-induced loss of righting reflex, or protect against electrically or pentylenetetrazole-induced seizures.

-

Renal and Gastrointestinal Systems: No adverse renal effects were reported in rats. In rats, subcutaneous doses of 0.001-1.0 mg/kg resulted in a significant increase in the volume and total acid secretion in the stomach.

Pharmacokinetics

The pharmacokinetic profile of Ganirelix Acetate, including its absorption, distribution, metabolism, and excretion, has been evaluated in non-clinical species.

| Parameter | Species | Route | Dose | Key Findings |

| Bioavailability | Monkey | Subcutaneous | - | Approximately 2 times higher than in rats. |

| Monkey | Oral | - | 0.23% relative to IV dose; 0.45% relative to SC dose. | |

| Monkey | Intranasal | 4 or 16 mg/day | 2.4% and 1.4% for males and females on day 1, decreasing over time. | |

| Distribution | Rat & Monkey | - | - | Volume of distribution was less than total body water, suggesting limited tissue protein binding. |

| Excretion | Rat | 1 mg/kg IV | 7 days | 12.7% in urine, 84.1% in feces. |

| Monkey | 1 mg/kg IV | 7 days | 25.9% in urine, 62.1% in feces. |

Non-Clinical Toxicology

A comprehensive toxicology program was conducted to assess the safety of Ganirelix Acetate, including single-dose and repeated-dose toxicity studies, reproductive and developmental toxicity studies, and genotoxicity assays.

Acute Toxicity

| Species | Route | Dose Levels (mg/kg) | Key Findings |

| Rat | Subcutaneous | 1, 5, 15, 40 | Local irritation at the injection site. Systemic toxicity at higher doses included collapse, cyanosis, and labored respiration. Reproductive organ atrophy was observed at doses of 5 mg/kg and higher. |

| Rat | Intravenous | 0.5, 1, 2 | Clinical signs in the high dose group included discoloration of ears, decreased respiration, pallor, and slight clonic convulsions. Deaths were observed at 2 mg/kg. |

| Monkey | Subcutaneous | 1, 5, 15, 40 | No clinical signs of systemic toxicity. Swelling and thickening at the injection site were observed at doses of 5 to 40 mg/kg. |

| Monkey | Intravenous | 0.25, 0.5, 1.0, 1.5, 2.0, 3.0 | Inactivity was observed at 1.5 and 2 mg/kg. At 3 mg/kg, facial redness occurred in all animals, and 2 out of 4 exhibited inactivity. |

Repeated-Dose Toxicity

| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings |